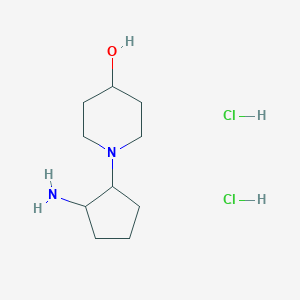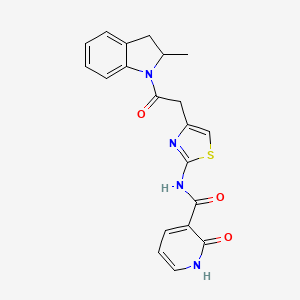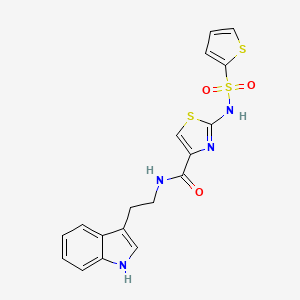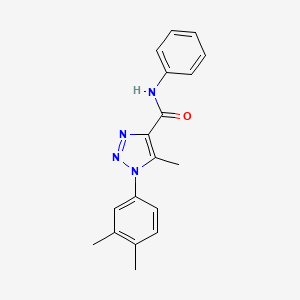![molecular formula C16H13N5S B2740386 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-81-4](/img/structure/B2740386.png)
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a triazolopyrimidine core, which is fused with a naphthalene moiety through a thioether linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of 3-methyl-7-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to changes in cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function.
Result of Action
The result of the compound’s action is the inhibition of protein kinases, leading to disrupted cellular signaling processes . This can result in changes in cell growth, differentiation, migration, and metabolism . In the context of cancer cells, this can lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with formamide can yield the triazolopyrimidine core.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the triazolopyrimidine core with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The final step is the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-7-((phenylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-methyl-7-((benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-21-15-14(19-20-21)16(18-10-17-15)22-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUMCYRYPBQWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)
![3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline](/img/structure/B2740305.png)
![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)
![N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B2740309.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2740313.png)




![3-(3,4-Dimethoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2740322.png)
![3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2740323.png)
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2740326.png)
